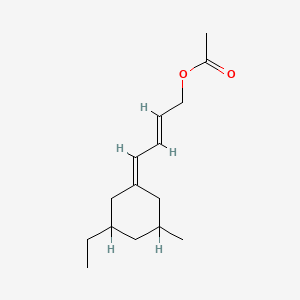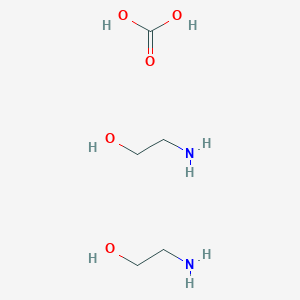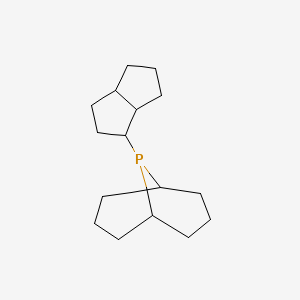
Trisodium naphthalene-1,3,7-trisulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium naphthalene-1,3,7-trisulphonate is a chemical compound with the molecular formula C10H5Na3O9S3. It is a trisulfonated derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its high solubility in water and its use in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trisodium naphthalene-1,3,7-trisulphonate is typically synthesized through the sulfonation of naphthalene. The process involves the following steps:
Sulfonation: Naphthalene is treated with fuming sulfuric acid (oleum) to introduce sulfonic acid groups at the 1, 3, and 7 positions.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Trisodium naphthalene-1,3,7-trisulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it back to naphthalene or its partially sulfonated derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalene or partially sulfonated naphthalene.
Substitution: Derivatives with different functional groups replacing the sulfonic acid groups.
Scientific Research Applications
Trisodium naphthalene-1,3,7-trisulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which trisodium naphthalene-1,3,7-trisulphonate exerts its effects depends on its application:
In chemical reactions: Acts as a sulfonating agent or a stabilizer.
In biological systems: Interacts with proteins and other biomolecules, potentially altering their function or stability.
In industrial applications: Provides stability to formulations and prevents degradation of other components.
Comparison with Similar Compounds
Similar Compounds
- Trisodium naphthalene-1,3,6-trisulphonate
- Trisodium naphthalene-1,3,5-trisulphonate
- Trisodium naphthalene-2,4,8-trisulphonate
Uniqueness
Trisodium naphthalene-1,3,7-trisulphonate is unique due to its specific sulfonation pattern, which can influence its reactivity and solubility compared to other trisulfonated naphthalene derivatives. This unique pattern can make it more suitable for certain applications where other derivatives might not perform as well.
Properties
CAS No. |
84100-31-2 |
|---|---|
Molecular Formula |
C10H5Na3O9S3 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
trisodium;naphthalene-1,3,7-trisulfonate |
InChI |
InChI=1S/C10H8O9S3.3Na/c11-20(12,13)7-2-1-6-3-8(21(14,15)16)5-10(9(6)4-7)22(17,18)19;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;/q;3*+1/p-3 |
InChI Key |
ZMIKQGGRDSRURY-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



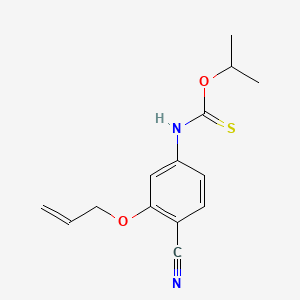
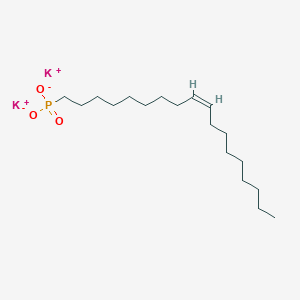



![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)



